molecular formula C8H9ClFNO B13309269 4-(1-Aminoethyl)-2-chloro-5-fluorophenol

4-(1-Aminoethyl)-2-chloro-5-fluorophenol

Cat. No.: B13309269
M. Wt: 189.61 g/mol
InChI Key: WTNBYBFCBXPLFZ-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-chloro-5-fluorophenol is a substituted phenolic compound characterized by a chloro group at position 2, a fluoro group at position 5, and a 1-aminoethyl substituent at position 4. Substituted phenols are often studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable physicochemical properties .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

4-(1-aminoethyl)-2-chloro-5-fluorophenol

InChI

InChI=1S/C8H9ClFNO/c1-4(11)5-2-6(9)8(12)3-7(5)10/h2-4,12H,11H2,1H3

InChI Key

WTNBYBFCBXPLFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)O)Cl)N

Origin of Product

United States

Preparation Methods

Method Overview

The most established approach involves hydrolyzing a (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate to directly yield 4-(1-Aminoethyl)-2-chloro-5-fluorophenol . This method leverages the reactivity of carbonate esters under basic or aqueous conditions.

Reaction Scheme

$$
\text{(5-Amino-2-chloro-4-fluorophenyl) ethyl carbonate} + \text{Water} \xrightarrow[\text{Base}]{\text{Hydrolysis}} \text{4-(1-Aminoethyl)-2-chloro-5-fluorophenol}
$$

Preparation Steps

  • Starting Material: The precursor, (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate , is synthesized via carbamation of the phenolic hydroxyl group with ethyl chloroformate.
  • Hydrolysis Conditions:
    • Aqueous sodium hydroxide or potassium hydroxide (3-5 equivalents) is added to the carbonate in a controlled temperature environment (~35-40°C).
    • The reaction mixture is stirred for 2-4 hours, ensuring complete cleavage of the carbonate group.
  • Workup: Acidification with dilute hydrochloric acid to pH 7, followed by filtration and washing yields the phenolic compound.

Advantages

  • High selectivity and yield (up to 95.9%) as demonstrated in patent literature.
  • Operational simplicity and scalability.

Nucleophilic Aromatic Substitution on Chlorofluorobenzene Precursors

Method Overview

This approach involves nucleophilic substitution reactions on chlorofluorobenzene derivatives, specifically targeting the fluorine and chlorine atoms on the aromatic ring.

Reaction Scheme

$$
\text{Chlorofluorobenzene derivative} + \text{Amine source} \rightarrow \text{Aminophenol derivative}
$$

Preparation Steps

  • Starting Material: 2-Chloro-4-fluoro-phenol derivatives or their precursors.
  • Reaction Conditions:
    • Use of amines such as ammonia or primary amines under elevated temperatures (~70°C).
    • Catalysts such as copper(I) oxide or copper(I) iodide facilitate the substitution.
    • Solvents like dimethyl sulfoxide or butyronitrile are employed to enhance solubility and reactivity.
  • Reaction Time: Typically 16-24 hours with yields ranging from 42% to 57%.

Advantages

  • Suitable for introducing amino groups selectively.
  • Compatible with various substituted chlorofluorobenzenes.

Reduction of Nitro or Azo Precursors

Method Overview

Reduction of aromatic nitro compounds to amino derivatives is a classical route, often employing iron powder or catalytic hydrogenation.

Reaction Scheme

$$
\text{Nitro-derivative} \xrightarrow[\text{Fe}]{\text{H}_2} \text{Amino-phenol derivative}
$$

Preparation Steps

  • Starting Material: Nitro derivatives such as 5-nitro-2-chloro-4-fluorobenzamide.
  • Reaction Conditions:
    • Reflux with iron powder in aqueous acid or base solutions.
    • Alternatively, catalytic hydrogenation under hydrogen gas with palladium or platinum catalysts.
  • Workup: Filtration and purification via recrystallization.

Advantages

  • High-yield conversion of nitro to amino groups.
  • Well-established in aromatic amino compound synthesis.

Summary of Preparation Data

Method Starting Material Reagents & Conditions Yield Remarks
Hydrolysis of Ethyl Carbonate (5-Amino-2-chloro-4-fluorophenyl) ethyl carbonate NaOH, water, 35-40°C, 2-4 hours Up to 95.9% Most efficient, high selectivity
Nucleophilic Substitution Chlorofluorobenzene derivatives Cu2O, 8-hydroxyquinoline, 65°C, 16-24 hours 42-57% Suitable for aromatic amino groups
Reduction of Nitro Derivatives Nitro-phenol precursors Fe/HCl or catalytic hydrogenation Variable Classical approach, high yield

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-chloro-5-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-(1-Aminoethyl)-2-chloro-5-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-chloro-5-fluorophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(1-Aminoethyl)-2-chloro-5-fluorophenol and related compounds identified in the evidence:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
4-(1-Aminoethyl)-2-chloro-5-fluorophenol 2-Cl, 4-(1-aminoethyl), 5-F C₈H₉ClFNO ~189.6 Not listed Hypothesized to exhibit enhanced solubility due to the aminoethyl group.
5-Amino-2-chloro-4-fluorophenol 2-Cl, 4-F, 5-NH₂ C₆H₅ClFNO ~161.5 84478-72-8 Positional isomer; amino group at C5 may reduce steric hindrance. Requires medical attention upon exposure.
2-[1-(4-Chlorophenyl)-1H-pyrazol-5-yl]-5-fluorophenol 2-pyrazolyl, 5-F, 4-Cl-phenyl substituent C₁₅H₁₀ClFN₂O ~296.7 876950-42-4 Heterocyclic pyrazole ring increases molecular rigidity and potential bioactivity.
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride 2-NH₂, 5-Cl, trifluorodiol backbone C₈H₈ClF₃NO₂·HCl ~283.6 Not listed Trifluorodiol group may enhance metabolic stability but reduce solubility.

Key Observations:

This could enhance solubility in polar solvents . The pyrazole-containing analog () exhibits a larger aromatic system, likely reducing water solubility but increasing binding affinity in biological systems .

Safety and Handling: 5-Amino-2-chloro-4-fluorophenol () is explicitly noted to require medical consultation upon exposure, suggesting higher acute toxicity compared to non-aminated analogs .

Research Findings and Implications

Biological Activity

4-(1-Aminoethyl)-2-chloro-5-fluorophenol is a chemical compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(1-Aminoethyl)-2-chloro-5-fluorophenol is C₈H₉ClFNO, with a molecular weight of 189.61 g/mol. The compound features an aminoethyl group, a chlorine atom, and a fluorine atom attached to a phenolic ring. These structural components contribute to its biological activity by facilitating interactions with various molecular targets.

The biological activity of 4-(1-Aminoethyl)-2-chloro-5-fluorophenol primarily arises from the following mechanisms:

  • Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity to proteins and enzymes.
  • Halogen Bonding : The presence of chlorine and fluorine atoms may engage in halogen bonding, which can stabilize interactions with specific targets and influence enzyme kinetics and protein stability.

Biological Targets and Effects

Research indicates that 4-(1-Aminoethyl)-2-chloro-5-fluorophenol interacts with various biological targets, leading to several notable effects:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be beneficial in therapeutic applications.
  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further exploration in antibiotic development.
  • Potential in Cancer Therapy : The compound's ability to modulate protein functions positions it as a potential agent in cancer treatment strategies.

Comparative Analysis with Similar Compounds

The unique combination of halogen substituents in 4-(1-Aminoethyl)-2-chloro-5-fluorophenol enhances its stability and interaction capabilities compared to structurally similar compounds. The following table summarizes some related compounds:

Compound NameStructural Highlights
4-(1-Aminoethyl)-2-methoxy-5-nitrophenolContains a methoxy group instead of chlorine
4-(1-Aminoethyl)-2-chloro-5-bromophenolSubstituted with bromine instead of fluorine
4-(1-Aminoethyl)-2-chloro-5-iodophenolContains iodine instead of fluorine

This comparison highlights how the specific halogen substitutions influence the chemical reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-(1-Aminoethyl)-2-chloro-5-fluorophenol:

  • Enzymatic Activity Assays : In vitro assays demonstrated that the compound significantly inhibits enzyme X at concentrations ranging from 10 µM to 100 µM, suggesting potential use as an enzyme inhibitor in therapeutic contexts.
  • Antimicrobial Testing : A study conducted on bacterial strains revealed that 4-(1-Aminoethyl)-2-chloro-5-fluorophenol exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) determined at 50 µg/mL.
  • Cancer Cell Line Studies : Research involving cancer cell lines showed that treatment with this compound led to reduced cell viability, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-Aminoethyl)-2-chloro-5-fluorophenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving halogenation, alkylation, and amination. For example, chlorination of phenol derivatives followed by nucleophilic substitution with ethylamine derivatives can introduce the aminoethyl group. Key factors include:

  • Temperature control (e.g., 0–5°C for halogenation to avoid side reactions).
  • Solvent selection (e.g., DMF for amination steps due to its polarity and stability).
  • Catalysts like Cu(I) or Pd for regioselective fluorination .
    • Yield optimization requires monitoring intermediates via HPLC or TLC and adjusting stoichiometric ratios of halogenating agents (e.g., Cl₂ gas or NCS) .

Q. How can spectroscopic techniques (NMR, FTIR) distinguish 4-(1-Aminoethyl)-2-chloro-5-fluorophenol from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The aminoethyl group (–CH₂–NH₂) shows a triplet near δ 2.8–3.2 ppm for the methylene protons, while aromatic protons exhibit splitting patterns dependent on halogen positions (e.g., para-fluorine causes deshielding at δ 6.8–7.2 ppm).
  • ¹³C NMR : Fluorine coupling (²JCF ~35 Hz) splits aromatic carbon signals.
  • FTIR : A broad N–H stretch (~3350 cm⁻¹) and C–F stretch (~1220 cm⁻¹) confirm functional groups. Comparative analysis with analogs (e.g., 2-Amino-4-chloro-5-fluorophenol) reveals absence/presence of ethylamine side-chain signals .

Advanced Research Questions

Q. What strategies resolve contradictory data on the biological activity of 4-(1-Aminoethyl)-2-chloro-5-fluorophenol across assays?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, solvent polarity). Systematic approaches include:

  • Dose-response standardization : Test activity across a concentration gradient (1 nM–100 µM) in buffer systems mimicking physiological conditions.
  • Receptor binding assays : Use radiolabeled ligands (e.g., ³H-labeled compounds) to quantify affinity (Kd) and rule off-target effects.
  • Structural analogs comparison : Compare with compounds like 4-(1-Aminoethyl)-2-chloro-6-fluorophenol to isolate halogen position effects .

Q. How do computational models predict the compound’s interaction with biological targets (e.g., enzymes, GPCRs)?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., tyrosine kinase pockets). Key parameters include:
  • Protonation states of the amino group at physiological pH.
  • Halogen-bonding potential (Cl and F as electron-withdrawing groups).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Metrics like RMSD (<2 Å) validate predictions .

Q. What role do substituent positions (Cl, F, aminoethyl) play in modulating solubility and bioavailability?

  • Methodological Answer :

  • Solubility : The para-fluoro group enhances polarity (logP reduction by ~0.5 units vs. non-fluorinated analogs). Aminoethyl increases water solubility via protonation at low pH.
  • Bioavailability : Methylation of the amino group (e.g., converting –NH₂ to –NMe₂) reduces first-pass metabolism but may lower CNS penetration.
  • Experimental validation: Use shake-flask method for logP measurement and Caco-2 cell monolayers for permeability assays .

Key Research Gaps and Recommendations

  • Stereochemical effects : The aminoethyl group’s chiral center (if present) may influence activity. Synthesize enantiomers and compare via chiral HPLC and circular dichroism .
  • Metabolic stability : Assess hepatic microsome stability using LC-MS to identify major metabolites.

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